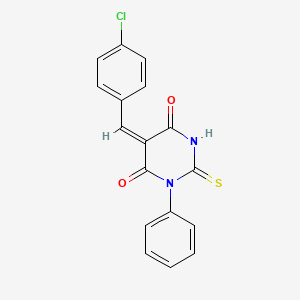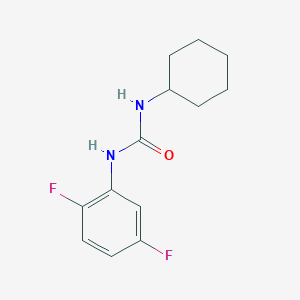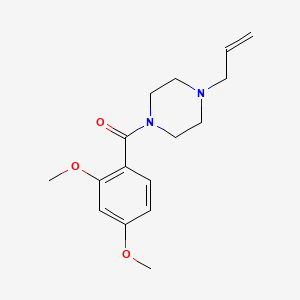
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as DCT, is a synthetic compound that belongs to the family of piperidinedicarboxamide derivatives. DCT has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
DCT has been extensively studied for its potential applications in various scientific fields. In medicine, DCT has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. In pharmacology, DCT has been used as a reference compound for the development of new drugs targeting the central nervous system. In neuroscience, DCT has been used as a tool to study the role of voltage-gated sodium channels in neuronal excitability.
Wirkmechanismus
DCT acts as a sodium channel blocker, which means it inhibits the flow of sodium ions through the voltage-gated sodium channels in neurons. This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in the frequency and severity of seizures, pain, and anxiety. DCT has also been shown to enhance the activity of GABAergic neurotransmission, which further contributes to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DCT has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and gene expression. DCT has been shown to selectively block the Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels, which are primarily expressed in the central nervous system. This selectivity contributes to the specificity of DCT's effects on neuronal excitability. DCT has also been shown to increase the release of GABA, an inhibitory neurotransmitter, which further contributes to its anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
DCT has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying the role of voltage-gated sodium channels in neuronal excitability. DCT is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental setups. However, DCT has some limitations, including its relatively low potency compared to other sodium channel blockers and its limited selectivity for Nav1.1 and Nav1.2 subtypes of voltage-gated sodium channels.
Zukünftige Richtungen
There are several future directions for research on DCT. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of DCT. Another area of interest is the investigation of the role of DCT in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of DCT as a therapeutic agent for the treatment of anxiety disorders, chronic pain, and epilepsy warrants further investigation. Finally, the development of new experimental approaches to study the effects of DCT on neuronal excitability and neurotransmitter release could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of DCT is a multi-step process that involves the reaction of 3,4-dichloroaniline with N,N-dimethyl-1,4-piperidinedicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and chromatography. The final product is a white crystalline solid with a melting point of 192-194°C.
Eigenschaften
IUPAC Name |
4-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVBORLXUCCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5437481.png)
![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![4-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5437492.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5437496.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)

![N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5437516.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)
![N-cyclopropyl-1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5437525.png)
